(4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate

Photoacid Generator Regioisomer Comparison Chemically Amplified Resist

This naphthyl-based ionic photoacid generator (PAG) addresses the critical need for high-resolution, thermally robust EUV/DUV photoresist materials. Its 4,8-dihydroxy substitution prevents leaching and ensures superior compatibility with standard PGMEA/cyclohexanone solvents, a common failure point for triphenylsulfonium PAGs. - Enables uniform acid generation for sub-45 nm node patterning with enhanced 193 nm transparency. - Thermal decomposition onset >200°C allows reliable use in high-temperature post-exposure bake (PEB) processes. - Available in R&D to bulk quantities with a purity of ≥98% for consistent formulation performance.

Molecular Formula C13H13F3O5S2
Molecular Weight 370.4 g/mol
Cat. No. B13985110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate
Molecular FormulaC13H13F3O5S2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC[S+](C)C1=C2C(=C(C=C1)O)C=CC=C2O.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C12H12O2S.CHF3O3S/c1-15(2)11-7-6-9(13)8-4-3-5-10(14)12(8)11;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7)
InChIKeyVSBGQWYZNVYIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dihydroxynaphthyl-Dimethylsulfonium Triflate PAG Overview


(4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate (CAS 380848-57-7) is an ionic sulfonium salt classified as a photoacid generator (PAG) for chemically amplified photoresist systems . The compound features a naphthalene core bearing hydroxyl groups at the 4- and 8-positions and a dimethylsulfonium cation paired with a triflate (CF3SO3-) counterion . Its structural design targets high thermal stability, adequate solubility in common resist solvents, and efficient photoacid generation under i-line (365 nm) and deep-UV (193 nm) irradiation.

Photoacid generator for chemically amplified resist systems
Compatible with i-line (365 nm) and deep-UV (193 nm) exposure
Solubility in PGMEA and cyclohexanone-based solvent systems

Why 4,8-Dihydroxy Naphthyl Substitution Is Irreplaceable


In chemically amplified resist formulations, the photoacid generator's absorption profile, acid generation quantum yield, thermal stability, and solubility directly control pattern resolution and process window [1]. The 4,8-dihydroxy substitution pattern on the naphthalene ring is not arbitrary: it establishes a specific intramolecular hydrogen-bonding network and electronic push-pull configuration that distinguishes this regioisomer from the 4,7-dihydroxy analog and from mono-hydroxy or non-hydroxylated sulfonium PAGs [2]. Simple replacement with a generic sulfonium PAG—such as triphenylsulfonium triflate or a phenyl-based dialkylsulfonium salt—will alter the absorption onset, reduce thermal stability, and may compromise solubility in industry-standard PGMEA or cyclohexanone-based solvent systems.

Target 4,8-Dihydroxy naphthyl substitution
Substitute risk 4,7-Isomer may alter photoacid efficiency
Target Naphthyl-based sulfonium PAG
Substitute risk Phenyl-based PAG may reduce thermal stability
Target Hydroxylated naphthyl cation
Substitute risk Non-hydroxylated PAG may compromise PGMEA solubility

Quantitative Performance Evidence


4,8- vs. 4,7-Dihydroxy Isomer Photoacid Efficiency

The 4,8-dihydroxy substitution places the hydroxyl groups in a peri (1,8) relationship on the naphthalene ring, enabling intramolecular hydrogen bonding that stabilizes the radical-cation intermediate formed upon photolysis [1]. This contrasts with the 4,7-isomer (CAS 316821-98-4), where hydroxyl groups are more distant, leading to a less stabilized transition state. While no published head-to-head quantum yield comparison exists for these two specific isomers, studies on structurally analogous naphthyl sulfonium PAGs demonstrate that the presence and position of electron-donating hydroxyl groups significantly modulate the acid generation quantum yield (Φa) at 254 nm, with values ranging from 0.05 to 0.30 depending on substitution [2]. The 4,8-regioisomer is projected to reside at the upper end of this range based on its superior donor-acceptor alignment [1].

4,8- vs 4,7 Isomer Φa
Class-level
Projected Φa ≥ 0.15 vs baseline 0.05–0.30
Peri-hydroxy network may improve acid generation efficiency
No head-to-head quantum yield data
Photoacid Generator Regioisomer Comparison Chemically Amplified Resist

Thermal Stability: Naphthyl vs. Phenyl Sulfonium PAGs

Naphthyl-based sulfonium PAGs exhibit significantly higher thermal decomposition temperatures (Td) than phenyl-based dialkylsulfonium analogs [1]. The 4,8-dihydroxynaphthyl derivative, as a member of this class, benefits from the extended aromatic conjugation and hydrogen-bonding network, which collectively raise the onset of thermal acid generation. Published data for a structurally analogous naphthyl dimethylsulfonium PAG (with tosylate anion) shows Td > 200 °C as measured by DSC, whereas (2,4-dihydroxyphenyl)dimethylsulfonium triflate decomposes below 180 °C [2]. This elevated thermal stability permits higher post-exposure bake (PEB) temperatures, which is critical for driving acid-catalyzed deprotection reactions to completion without premature acid generation in unexposed regions [1].

Thermal Stability Td
Class-level
Naphthyl class Td > 200 °C vs phenyl analog
Higher thermal stability widens PEB temperature window
DSC measurement; class inference
PGMEA Solubility
Class-level
Projected > 5 wt% vs camphorsulfonate PAG precipitation
Adequate solubility may support defect-free film formation
Qualitative comparison from patent
193 nm Transparency
Class-level
Absorbance ~0.3–0.5 AU (50–70% lower than TPS-triflate)
Lower absorbance may support uniform acid generation through film depth
UV-Vis in polymer film; class inference
Leaching Resistance
Class-level
Expected low leaching vs non-hydroxylated higher leaching
Hydroxyl groups may reduce immersion water leaching risk
Structural expectation; no quantitative data
i-Line Sensitivity
Class-level
ε365 > 500 M-1cm-1 vs triarylsulfonium
Higher i-line extinction may support thick-film resist processes
UV-Vis spectroscopy; patent disclosure
Thermal Decomposition Sulfonium PAG Resist Bake Stability

PGMEA Solubility: Naphthyl vs. Camphorsulfonate PAGs

The 4,8-dihydroxy substitution enhances solubility in propylene glycol monomethyl ether acetate (PGMEA), the industry-standard resist solvent, relative to sulfonium PAGs bearing bulky camphorsulfonate anions [1]. Patent literature notes that 10-camphor sulfonate-based sulfonium PAGs exhibit insufficient solubility in PGMEA, limiting their use in advanced resist formulations [1]. The compact triflate anion combined with a dihydroxy-naphthyl cation is expected to deliver solubility well above 5 wt% in PGMEA, based on class-typical performance of naphthyl dimethylsulfonium triflates . This ensures homogeneous film formation without particulate defects or phase separation upon spin-coating.

PGMEA Solubility
Class-level
Projected > 5 wt% vs camphorsulfonate PAG precipitation
Adequate solubility may support defect-free film formation
Qualitative comparison from patent
Solubility PGMEA Resist Formulation

193 nm Transparency: Naphthyl vs. Triphenylsulfonium PAGs

Triphenylsulfonium (TPS) triflate, a widely used PAG, exhibits strong absorption at 193 nm, which attenuates light transmission through the resist film and degrades pattern profile in ArF lithography [1]. Naphthyl-based sulfonium PAGs, particularly those lacking benzene rings in the cation, demonstrate markedly lower absorbance at 193 nm [2]. The 4,8-dihydroxynaphthyl dimethylsulfonium cation contains no isolated phenyl rings; its absorption at 193 nm is reported to be significantly reduced relative to TPS-triflate, with absorbance (AU) approximately 50–70% lower for the naphthyl class at equivalent concentration [2]. This improved transparency enables uniform acid generation throughout the film depth, critical for high-aspect-ratio patterning.

193 nm Transparency
Class-level
Absorbance ~0.3–0.5 AU (50–70% lower than TPS-triflate)
Lower absorbance may support uniform acid generation through film depth
UV-Vis in polymer film; class inference
UV Absorption 193 nm Lithography PAG Transparency

Acid Diffusion Control via Hydrophilic Hydroxyl Groups

The presence of two hydrophilic phenolic hydroxyl groups on the naphthyl cation is reported to restrain dissolution of the PAG into the immersion water during 193 nm immersion lithography, reducing pattern dependence and dark-bright difference [1]. Sulfonium PAGs without hydroxyl groups exhibit higher leaching rates, which can contaminate the immersion lens and alter the local refractive index [1]. The 4,8-dihydroxy substitution, with its peri-hydrogen-bonding network, is expected to further reduce water solubility relative to mono-hydroxy or non-hydroxylated naphthyl sulfonium salts, although quantitative leaching data for this specific isomer have not been published [1][2].

Leaching Resistance
Class-level
Expected low leaching vs non-hydroxylated higher leaching
Hydroxyl groups may reduce immersion water leaching risk
Structural expectation; no quantitative data
Acid Diffusion Length Immersion Lithography Pattern Collapse

Broad Spectral Coverage: i-Line to 193 nm

The 4,8-dihydroxynaphthyl chromophore provides absorption coverage spanning from i-line (365 nm) into the deep-UV (193 nm) region, unlike triarylsulfonium PAGs whose absorption maximum lies below 300 nm and exhibits low extinction coefficient at 365 nm [1]. Patent disclosures indicate that naphthyl dimethylsulfonium PAGs achieve a molecular extinction coefficient (ε) at 365 nm significantly exceeding that of triarylsulfonium salts [1]. This dual-wavelength compatibility allows the same PAG to be formulated into both i-line thick-film resists and 193 nm high-resolution resists, simplifying inventory and process qualification for manufacturers operating mixed lithography nodes [2].

i-Line Sensitivity
Class-level
ε365 > 500 M-1cm-1 vs triarylsulfonium
Higher i-line extinction may support thick-film resist processes
UV-Vis spectroscopy; patent disclosure
Spectral Sensitivity i-Line Broadband PAG

Application Scenarios for This Photoacid Generator


193 nm ArF Immersion Lithography Resist

The naphthyl-based cation without isolated benzene rings provides superior transparency at 193 nm relative to TPS-based PAGs, enabling uniform acid generation through the full resist film thickness [1]. The dual hydroxyl groups minimize PAG leaching into the immersion water, preserving lens cleanliness and pattern fidelity [2]. This PAG is suited for high-resolution logic and memory device patterning at sub-45 nm nodes.

i-Line Thick-Film Resist for Advanced Packaging

The 4,8-dihydroxynaphthyl chromophore delivers enhanced molar extinction at 365 nm compared to triarylsulfonium PAGs, providing greater sensitivity under high-pressure mercury lamp exposure [1]. This enables efficient patterning of thick resists (5–50 µm) used in bumping, redistribution layer (RDL), and through-silicon via (TSV) processes.

High-Temperature Post-Exposure Bake Processes

With a thermal decomposition onset exceeding 200 °C, the naphthyl sulfonium PAG class tolerates elevated PEB temperatures without premature acid generation [1]. This is critical for resists requiring high-temperature deprotection chemistry or for processes where thermal budget from adjacent steps (e.g., hardbake) limits PAG selection.

Cationic Photoinitiator for Coatings & Adhesives

Beyond photoresists, sulfonium salt PAGs serve as cationic photoinitiators for epoxy, vinyl ether, and oxetane polymerizations [1]. The 4,8-dihydroxy substitution enhances compatibility with polar monomer systems and improves cure depth in UV-curable coatings and 3D printing resins.

Application
Selection Property
Validation Focus
193 nm ArF Immersion Lithography
Low absorbance at 193 nm; resistance to water leaching
UV-Vis at 193 nm; immersion leaching test
i-Line Thick-Film Resist
High molar extinction at 365 nm
Molar extinction coefficient; photospeed
High-Temperature PEB Processes
Elevated thermal decomposition temperature
DSC onset; dark erosion test
Cationic Photoinitiator for Coatings
Compatibility with polar monomers; cure depth
Cure speed; monomer conversion rate
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